molecular formula C15H15NO5 B1305793 (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid CAS No. 332022-22-7

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

Cat. No. B1305793
M. Wt: 289.28 g/mol
InChI Key: RRYYQPHSPLNZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, also known as AHOPTA, is an important organic compound used in a variety of scientific research applications. AHOPTA is a unique molecule due to its combination of both hydrophobic and hydrophilic properties, and its ability to interact with other molecules in a variety of ways. As a result, AHOPTA has become a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid involves the condensation of p-toluidine with ethyl acetoacetate to form 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently hydrolyzed to yield the target compound.

Starting Materials
p-toluidine, ethyl acetoacetate, hydroxylamine hydrochloride

Reaction
Step 1: Condensation of p-toluidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole., Step 2: Reaction of 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime., Step 3: Hydrolysis of the oxime using a strong acid such as hydrochloric acid or sulfuric acid to yield (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid.

Scientific Research Applications

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, for example, by labeling proteins with (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid and then using fluorescence microscopy to visualize the labeled proteins. (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has also been used to study the interactions between proteins and small molecules, as well as to study the effects of drugs on the body. In addition, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.

Mechanism Of Action

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has a variety of mechanisms of action, depending on the application. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to the amino acid side chains of proteins, allowing them to be visualized using fluorescence microscopy. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to receptors on the surface of cells, allowing the drug to interact with the cells. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid acts as a catalyst, speeding up the reaction rate of the desired product.

Biochemical And Physiological Effects

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to have a variety of biochemical and physiological effects. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the fluorescence intensity of labeled proteins, allowing them to be visualized more easily. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the efficacy of drugs, allowing them to have a greater effect on the body. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the yield of desired products, allowing them to be synthesized more efficiently.

Advantages And Limitations For Lab Experiments

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has several advantages for use in lab experiments. It is easy to synthesize, and can be obtained in large quantities. It is also relatively inexpensive and non-toxic, making it safe to use in lab experiments. However, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid also has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is prone to degradation, making it difficult to store for long periods of time.

Future Directions

There are a variety of potential future directions for research involving (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid. One potential direction is to further explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for protein labeling. Another potential direction is to explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for drug delivery, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to drugs to increase their efficacy. Additionally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for organic synthesis, by exploring its potential as a catalyst for a variety of reactions. Finally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for studying protein-protein interactions, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to proteins to study their interactions with other proteins.

properties

IUPAC Name

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYQPHSPLNZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386675
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

CAS RN

332022-22-7
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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